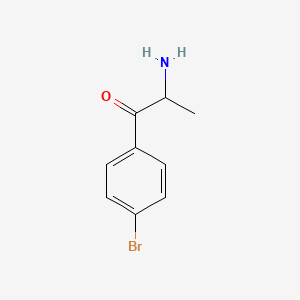

2-Amino-1-(4-bromophenyl)propan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

408350-88-9 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)propan-1-one |

InChI |

InChI=1S/C9H10BrNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 |

InChI Key |

QYLHFDPIVWASPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 4 Bromophenyl Propan 1 One and Its Stereoisomers

Historical and Classical Approaches to α-Amino Ketone Synthesis

Traditional methods for synthesizing α-amino ketones have historically relied on starting materials that were already functionalized at the α-position.

One of the most established and classical methods for the synthesis of α-amino ketones is the nucleophilic substitution of an α-haloketone with an amine. rsc.org This reaction, often involving an α-bromoketone, provides a straightforward route to the target α-amino ketone. For the synthesis of 2-Amino-1-(4-bromophenyl)propan-1-one, this would typically involve the reaction of 2-bromo-1-(4-bromophenyl)propan-1-one with ammonia (B1221849) or a protected amine source.

Reaction Scheme: Amination of an α-Haloketone

| Reactant 1 | Reactant 2 | Product | Description |

| α-Haloketone | Amine (or Ammonia) | α-Amino Ketone | A nucleophilic substitution reaction where the amine displaces the halide at the α-position to the carbonyl group. |

The Heyns rearrangement is another classical transformation used for the preparation of α-amino ketones. acs.org This method utilizes readily available α-hydroxy ketones and amines as starting materials. thieme-connect.com The reaction is mechanistically understood to begin with the formation of an α-hydroxy imine, which then rearranges to the final α-amino ketone through a hydroxy enamine intermediate in what amounts to an intramolecular redox reaction. rsc.org A notable feature of this rearrangement is the migration of the carbonyl group to the adjacent carbon atom. rsc.org

The Heyns rearrangement is considered an efficient strategy because it uses common starting materials and produces water as the only significant byproduct. acs.org Various catalysts, such as p-toluenesulfonic acid (PTSA), have been employed, and the reaction can even be performed under solvent-free conditions. thieme-connect.comcolab.ws While powerful, the classical Heyns rearrangement has been associated with preparative challenges such as side reactions and difficulties in product separation. thieme-connect.com

Modern and Advanced Synthetic Strategies for this compound

To overcome the limitations of classical methods, significant research has focused on developing more direct, efficient, and stereoselective routes to α-amino ketones.

Direct amination strategies aim to introduce the amino group at the α-position of a simple ketone in a single step, avoiding the pre-functionalization required for methods like the amination of α-haloketones. rsc.org These methods often involve the in-situ generation of an electrophilic intermediate at the α-carbon, which then reacts with an amine.

Several approaches for direct α-C-H amination of ketones have been developed:

Copper-Catalyzed Amination : A general procedure using catalytic amounts of copper(II) bromide (CuBr₂) with air as the oxidant has proven effective for the direct α-amination of various ketones with secondary amines. The proposed mechanism involves the catalytic generation of an α-bromo carbonyl species, which is then displaced by the amine. organic-chemistry.org

Transition-Metal-Free Amination : Methods that avoid transition metals have also been established. One such system uses ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, enabling the cross-coupling of a wide range of ketones with primary or secondary amines, anilines, or amides. organic-chemistry.org

Electrophilic Amination : The electrophilic amination of ketone enolates with a suitable nitrogen-based electrophile is another classic yet continually refined strategy. rsc.org More recent developments include the direct transfer of a free amino group from sources like tert-butanesulfinamide to unfunctionalized ketones. chemistryviews.org

These direct approaches offer significant advantages in terms of atom economy and reduced step count compared to historical methods. rsc.org

The synthesis of chiral α-amino ketones in an enantiomerically pure form is of high importance, as these compounds are valuable synthons for complex chiral molecules. nih.govrsc.org Asymmetric synthesis aims to create a specific stereoisomer, which is crucial for pharmaceutical applications.

A prominent modern strategy for the asymmetric synthesis of α-amino ketones involves transition-metal-catalyzed reactions. nih.gov Palladium catalysis, in particular, has been successfully applied to the enantioselective synthesis of chiral α-amino ketones. rsc.org

One such approach is the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines. nih.govresearchgate.net In this process, a precursor like a C-acyl N,O-aminal is treated with a chiral palladium(II) complex. This catalyst serves multiple roles: it activates the precursor to generate the reactive α-keto imine intermediate and then synergistically activates both the imine and an arylboronic acid to facilitate an enantioselective arylation reaction. nih.gov This method allows for the construction of the C-C bond and the simultaneous creation of a stereocenter with high levels of stereocontrol. nih.govrsc.org

Key Features of Palladium-Catalyzed Asymmetric Arylation

| Feature | Description | Reference |

| Catalyst | Chiral Palladium(II) complex with a phosphine-oxazoline ligand. | nih.govresearchgate.net |

| Reactants | C-acyl N,O-aminal (as α-keto imine surrogate) and an arylboronic acid. | rsc.org |

| Key Transformation | Enantioselective insertion of the C=N bond into a Pd–C bond. | nih.gov |

| Outcome | Production of acyclic α-amino ketones with good yields and high enantioselectivities. | nih.govrsc.org |

This catalytic asymmetric approach represents a significant advancement, providing a direct and highly stereocontrolled route to valuable chiral α-amino ketones. nih.gov

Asymmetric Synthesis of Chiral this compound

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. nih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of α-amino ketones like this compound, auxiliaries such as pseudoephedrine and its analogue pseudoephenamine have proven effective. nih.gov A plausible synthetic route would involve the acylation of a chiral auxiliary, such as (1R,2R)-pseudoephenamine, with propionyl chloride to form a chiral amide. This amide can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. The subsequent alkylation or, in this case, functionalization to introduce the amino group is directed by the steric bulk of the auxiliary.

A general sequence involves:

Acylation: Reaction of the chiral auxiliary with an acylating agent corresponding to the desired backbone.

Enolate Formation: Deprotonation at the α-carbon using a strong base. The geometry of the resulting enolate is controlled by the auxiliary.

Electrophilic Amination: Reaction of the enolate with an electrophilic nitrogen source (e.g., a diazo compound followed by reduction, or an N-halo compound).

Auxiliary Cleavage: Removal of the chiral auxiliary, typically by hydrolysis or reduction, to yield the chiral α-amino ketone.

Pseudoephenamine has been shown to be a superior chiral auxiliary compared to pseudoephedrine in many cases, often leading to higher diastereoselectivities, especially in the formation of quaternary carbon centers. nih.gov The products are also often highly crystalline, which facilitates purification by recrystallization.

| Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| Pseudoephenamine | α-alkyl-α,β-unsaturated amide | Conjugate Addition-Alkylation | >95:5 | nih.gov |

| Pseudoephedrine | α-alkyl-α,β-unsaturated amide | Conjugate Addition-Alkylation | 88:12 | nih.gov |

| Evans Oxazolidinone | N-propionyl oxazolidinone | Aldol (B89426) Addition | >99:1 | researchgate.net |

| Oppolzer's Camphorsultam | N-acryloyl camphorsultam | Michael Addition | >98:2 | scielo.org.mx |

This table presents typical diastereoselectivities achieved with common chiral auxiliaries in reactions analogous to steps that could be used in the synthesis of chiral α-amino ketones.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for creating stereochemically pure compounds under mild reaction conditions. For the synthesis of chiral this compound, enzymes can be employed for kinetic resolution or for the asymmetric transformation of a prochiral precursor.

A potential chemoenzymatic route involves the stereoselective reduction of a precursor molecule. For instance, the synthesis could proceed through an α-azido ketone intermediate, 2-azido-1-(4-bromophenyl)propan-1-one . This intermediate can be synthesized by the α-bromination of 1-(4-bromophenyl)propan-1-one followed by nucleophilic substitution with sodium azide (B81097). rsc.orgorganic-chemistry.org

The key chemoenzymatic step would be the stereoselective reduction of the azido (B1232118) group to an amine. While the reduction of azides is typically achieved with chemical reagents, specific reductase enzymes could potentially perform this transformation enantioselectively if a racemic azido ketone is used (kinetic resolution) or convert the azide to an amine while leaving the ketone untouched. More commonly, alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of the ketone moiety. nih.govmdpi.com An asymmetric reduction of the carbonyl group in 2-azido-1-(4-bromophenyl)propan-1-one would yield a chiral azido alcohol. Subsequent oxidation of the alcohol back to a ketone and chemical reduction of the azide group would provide the enantiomerically enriched α-amino ketone.

| Enzyme Class | Transformation | Substrate Type | Stereoselectivity |

| Alcohol Dehydrogenase (ADH) | Carbonyl Reduction | Prochiral Ketones | Often >99% ee |

| Reductase / Transaminase | Reductive Amination | β-Keto Esters | High de and ee |

| Lipase | Kinetic Resolution | Racemic Alcohols/Esters | Often E > 100 |

| Nitrilase | Nitrile Hydrolysis | Racemic Nitriles | High enantioselectivity |

This table illustrates the types of transformations and typical selectivities achieved using enzymes relevant to the synthesis of chiral amino ketones.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rasayanjournal.co.in These reactions are highly efficient and atom-economical, making them attractive for building molecular complexity quickly.

While no direct MCR for this compound is prominently described, the synthesis of related β-amino ketones is frequently achieved through the Mannich reaction . rsc.orgmdpi.com A typical Mannich reaction involves an aldehyde, an amine, and a carbonyl compound. A hypothetical Mannich reaction for a related structure might involve 4-bromobenzaldehyde, ammonia, and acetone, catalyzed by an acid or base. However, this would yield a β-amino ketone.

For the target α-amino ketone, a more relevant MCR might be a variant of the Ugi reaction . The classical Ugi reaction involves a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgmdpi.com By choosing the components carefully, a product could be generated that is a precursor to the desired α-amino ketone. For example, using an α-keto acid as the carboxylic acid component could lead to a structure that can be subsequently converted to the target compound.

A plausible three-component reaction could involve the α-amination of a pre-formed enolate of 1-(4-bromophenyl)propan-1-one with an amine and an oxidizing agent, though this stretches the definition of a classic MCR. The development of a direct MCR for α-amino ketones remains a significant synthetic challenge.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Type |

| Mannich | Aldehyde | Amine | Enolizable Ketone | β-Amino Ketone |

| Ugi (4-component) | Aldehyde/Ketone | Amine | Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Strecker | Aldehyde/Ketone | Amine | Cyanide Source | α-Amino Nitrile |

| Petasis | Aldehyde | Amine | Vinyl/Aryl Boronic Acid | Allylic/Benzylic Amine |

This table outlines common multicomponent reactions and the classes of compounds they produce, illustrating potential, albeit indirect, pathways to α-amino ketone precursors.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry, and reaction time), enhanced safety for hazardous reactions, and straightforward scalability. youtube.com

The synthesis of this compound involves steps that could benefit from flow chemistry. A key intermediate is the α-bromoketone, 2-bromo-1-(4-bromophenyl)propan-1-one . The bromination of ketones can be hazardous in batch processing due to the use of elemental bromine and potential for thermal runaway. In a flow setup, a brominating agent can be generated in-situ and mixed with the ketone substrate in a reactor coil with a very short residence time, minimizing the accumulation of hazardous materials and allowing for precise temperature control. The subsequent nucleophilic substitution with an amine source (e.g., ammonia in a suitable solvent) can be performed in a second connected flow module.

Automated synthesis platforms are often used in conjunction with flow chemistry to create libraries of related compounds for drug discovery. nih.gov By systematically varying the starting materials—for example, using different substituted propiophenones, aminating agents, or other building blocks—an automated system could rapidly synthesize a wide array of cathinone (B1664624) analogues for structure-activity relationship (SAR) studies.

| Parameter | Batch Synthesis (α-Bromination) | Flow Synthesis (α-Bromination) | Advantage of Flow |

| Reaction Time | 1-12 hours | 1-10 minutes (residence time) | Increased throughput |

| Temperature Control | Gradient within flask, risk of hotspots | Precise, uniform temperature | Improved selectivity, reduced byproducts |

| Safety | Accumulation of hazardous reagents | Small reaction volume, in-situ generation | Minimized risk of explosion or exposure |

| Scalability | Difficult, requires re-optimization | Linear (running the system for longer) | Predictable and efficient scale-up |

| Mixing | Dependent on stirrer speed/flask shape | Efficient and reproducible diffusion mixing | Consistent product quality |

This table provides a comparative analysis of batch versus flow chemistry for a key synthetic step in the preparation of this compound.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

Studies on the bromination of related propiophenone (B1677668) derivatives have explored various conditions to maximize yield and regioselectivity, avoiding unwanted dibromination or ring bromination. researchgate.netresearchgate.net Key parameters that are typically optimized include:

Brominating Agent: While molecular bromine (Br₂) can be used, alternative reagents like copper(II) bromide (CuBr₂), N-Bromosuccinimide (NBS), or bromodimethylsulfonium bromide (BDMS) are often preferred for their selectivity and safer handling. researchgate.netsemanticscholar.org

Catalyst: The reaction can be catalyzed by acids or, in some cases, bases. For instance, the use of MgO nanoparticles has been reported to efficiently catalyze the bromination of acetophenones with BDMS. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the reaction with CuBr₂, while aprotic solvents like dichloromethane (B109758) or THF are common for other brominating agents.

Temperature: Temperature control is critical to prevent the formation of byproducts. Reactions are often run at room temperature or below, although some protocols may use elevated temperatures to increase the reaction rate. google.com

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material without significant degradation or byproduct formation.

Following the bromination, the subsequent amination step also requires careful optimization of the amine source (e.g., ammonia, hexamethylenetetramine, or a protected amine), solvent, and temperature to maximize the yield of the final product.

| Entry | Catalyst (mol%) | Brominating Agent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | BDMS | 60 | 90 | Low |

| 2 | MgO (5) | BDMS | 60 | 60 | 75 |

| 3 | MgO (10) | BDMS | 50 | 50 | 88 |

| 4 | MgO (10) | BDMS | 60 | 50 | 94 |

| 5 | MgO (15) | BDMS | 60 | 50 | 92 |

| 6 | MgO (10) | NBS | 60 | 60 | 65 |

| 7 | CuBr₂ (2 eq) | - | Reflux | 180 | 85 |

This interactive data table, based on optimization studies for analogous propiophenones, illustrates the impact of varying reaction parameters on the yield of the α-brominated intermediate. researchgate.net

Stereochemical Control and Diastereoselectivity in Preparation

Achieving stereochemical control in the synthesis of this compound is essential for producing a single enantiomer. The molecule possesses a single stereocenter at the C2 position. Strategies for controlling this center can be categorized as either substrate-controlled, reagent-controlled, or catalyst-controlled.

Chiral Auxiliary-Based Methods: As discussed in section 2.2.2.2, this is a substrate-controlled approach where a chiral auxiliary directs the formation of the stereocenter. The diastereoselectivity of the key bond-forming step is determined by the steric and electronic properties of the auxiliary. High diastereoselectivity is often achievable, and the resulting diastereomers can typically be separated by chromatography or crystallization before the auxiliary is removed. nih.gov

Asymmetric Catalysis: This reagent-controlled method uses a chiral catalyst to create the stereocenter from a prochiral substrate. For example, the asymmetric amination of a silyl (B83357) enol ether derived from 1-(4-bromophenyl)propan-1-one could be achieved using a chiral catalyst-amine complex. Another powerful approach is the asymmetric hydrogenation or transfer hydrogenation of a suitable precursor, such as an enamine or an α-keto imine, using a chiral transition metal catalyst (e.g., with Rhodium or Ruthenium complexes). wikipedia.org

Chemoenzymatic Methods: As detailed in section 2.2.2.3, enzymes can provide excellent stereochemical control. This can be achieved through the kinetic resolution of a racemic intermediate or the asymmetric synthesis from a prochiral substrate. For example, a transaminase could potentially catalyze the asymmetric amination of 1-(4-bromophenyl)propan-1-one to directly yield the (S)- or (R)-enantiomer of the product.

Diastereoselective Reduction: If a second stereocenter is temporarily introduced, the relationship between the two centers can be controlled. For instance, the reduction of the carbonyl group in a racemic α-amino ketone precursor would yield a pair of diastereomeric amino alcohols (syn and anti). By choosing a selective reducing agent (e.g., sodium borohydride (B1222165) with chelation control), one diastereomer can be favored. The diastereomers can then be separated, and the desired amino alcohol can be oxidized back to the ketone, now as a single enantiomer. This method relies on the efficient separation of the diastereomeric intermediates.

| Strategy | Method | Control Type | Typical Selectivity |

| Chiral Auxiliary | Acylation-amination-cleavage sequence | Substrate-controlled | >95:5 dr |

| Asymmetric Catalysis | Asymmetric transfer hydrogenation of an imine | Catalyst-controlled | up to 99% ee |

| Chemoenzymatic | Kinetic resolution with a lipase | Enzyme-controlled | >99% ee (at <50% conv.) |

| Diastereoselective Reduction | Chelation-controlled reduction of α-amino ketone | Reagent-controlled | 70:30 to >95:5 dr |

This table summarizes various strategies for achieving stereochemical control in the synthesis of chiral α-amino ketones and related structures.

Reactivity, Transformation, and Mechanistic Investigations of 2 Amino 1 4 Bromophenyl Propan 1 One

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in 2-Amino-1-(4-bromophenyl)propan-1-one is a key site for chemical reactions. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

Nucleophilic Additions and Condensation Reactions (e.g., Imine Formation)

The carbonyl carbon of this compound readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

A prominent example of a condensation reaction is the formation of imines. When reacted with a primary amine, the carbonyl group of this compound is converted into an imine (a compound containing a carbon-nitrogen double bond). youtube.com This reaction typically proceeds under acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the amine. youtube.com The subsequent dehydration of the intermediate carbinolamine leads to the final imine product. youtube.com

| Reactant | Reaction Type | Product |

| Primary Amine | Condensation (Imine Formation) | Imine |

| Cyanide (CN⁻) | Nucleophilic Addition | Cyanohydrin |

Reductions to α-Amino Alcohols and Related Transformations

The carbonyl group of this compound can be reduced to a hydroxyl group, transforming the α-amino ketone into an α-amino alcohol. This transformation is of significant interest as α-amino alcohols are valuable chiral building blocks in organic synthesis. researchgate.netjocpr.com

Various reducing agents can be employed for this purpose. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not effective for the reduction of α-amino acids without prior activation of the carboxylic acid group. stackexchange.comcore.ac.uk However, in the case of α-amino ketones, reagents like lithium aluminum hydride (LiAlH₄) are potent enough to directly reduce the carbonyl group. jocpr.comstackexchange.com Alternative methods, such as the use of NaBH₄ in combination with iodine (I₂), have also been developed to achieve this reduction under milder conditions. stackexchange.com The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical consideration in asymmetric synthesis.

| Reducing Agent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | α-Amino Alcohol | Strong reducing agent, can directly reduce the carbonyl. jocpr.comstackexchange.com |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | α-Amino Alcohol | Milder conditions compared to LiAlH₄. stackexchange.com |

Reactivity of the Amine Functionality

The primary amine group (-NH₂) in this compound is a nucleophilic center and can participate in a variety of chemical reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with electrophiles. N-alkylation involves the reaction of the amine with an alkyl halide, resulting in the formation of a secondary or tertiary amine. This reaction proceeds via a nucleophilic substitution mechanism. While the N-alkylation of some 2-aminothiophenes has been reported to be challenging under mild conditions, various methodologies have been developed to facilitate this transformation. rsc.org

N-acylation is another important reaction of the amine functionality, where the amine reacts with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. nih.gov This reaction is a common method for protecting the amine group during other chemical transformations or for synthesizing various amide derivatives.

| Reaction Type | Electrophile | Product |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acid Chloride, Acid Anhydride | Amide |

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both an amine and a carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. europa.euencyclopedia.pubwikipedia.org Cyclization reactions can occur through the intramolecular reaction of the amine group with the carbonyl group or with other reactive sites within the molecule or through intermolecular reactions with other reagents. youtube.comnih.gov

For instance, condensation of the amine with a dicarbonyl compound can lead to the formation of five- or six-membered heterocyclic rings, such as pyrroles or pyrazines. europa.eu The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions employed. These cyclization strategies are fundamental in the construction of complex molecular architectures found in many biologically active compounds. nih.govfrontiersin.org

Transformations Involving the α-Carbon

The α-carbon, the carbon atom adjacent to the carbonyl group, in this compound is activated by the electron-withdrawing effect of the carbonyl group. This activation makes the protons attached to the α-carbon acidic and susceptible to removal by a base, leading to the formation of an enolate intermediate.

The formation of an enolate is a key step in many reactions involving the α-carbon. For example, the enolate can act as a nucleophile and react with various electrophiles, allowing for the introduction of different functional groups at the α-position. While specific studies on the α-carbon transformations of this compound are not extensively detailed in the provided context, the general reactivity pattern of α-amino ketones suggests that such reactions are plausible. organic-chemistry.orgrsc.org These transformations can include alkylation, aldol (B89426) condensation, and other carbon-carbon bond-forming reactions.

Enolization and α-Functionalization

The presence of a carbonyl group in this compound allows for the formation of an enol or enolate intermediate under appropriate basic or acidic conditions. The proton on the carbon atom alpha to the carbonyl group (the methine proton at C2) is acidic and can be removed by a base. This deprotonation results in the formation of an enolate, which is a key nucleophilic intermediate.

The enolate can then react with various electrophiles, leading to α-functionalization. This process allows for the introduction of a wide range of substituents at the α-position, enabling the synthesis of more complex derivatives. The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries or catalysts, which is of significant interest in asymmetric synthesis.

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a leaving group in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the para-position of the aromatic ring, making the 4-bromophenyl moiety a key site for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming new bonds. researchgate.net The carbon-bromine (C-Br) bond in this compound is a suitable electrophilic partner for these transformations, enabling a wide array of structural modifications.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a carbon-carbon bond. libretexts.orgyonedalabs.com This reaction is widely used for the synthesis of biaryl compounds due to its mild conditions and tolerance of various functional groups. nih.gov

In the context of this compound, the C-Br bond can be coupled with a variety of aryl or heteroaryl boronic acids. The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of the substrate to form a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide. This step typically requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the synthesis of a diverse library of compounds where the 4-bromophenyl group is replaced by a different aryl or heteroaryl moiety.

Table 1: Overview of Suzuki-Miyaura Coupling

| Component | Role & Examples |

| Aryl Halide | Electrophilic partner (e.g., this compound) |

| Organoboron Reagent | Nucleophilic partner (e.g., Phenylboronic acid, Pyridine-3-boronic acid) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

The 4-bromophenyl moiety can also be functionalized using other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings. researchgate.netrsc.org

The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene. This reaction provides a direct method for the arylation of olefins. The process typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by insertion of the alkene, β-hydride elimination, and regeneration of the catalyst.

The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne to create a new carbon-carbon bond between an sp² and an sp carbon atom. scirp.org This reaction is typically co-catalyzed by palladium and copper salts. scirp.org The copper(I) co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org These reactions enable the introduction of alkynyl substituents onto the aromatic ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.orgacsgcipr.org It has become a premier method for synthesizing aryl amines. wikipedia.org

For this compound, this reaction allows for the substitution of the bromine atom with a wide range of amino groups. The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative addition of the palladium(0) catalyst to the C-Br bond.

Coordination of the amine to the palladium(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amido complex. youtube.com

Reductive elimination of the resulting N-aryl product, which regenerates the active palladium(0) catalyst. youtube.com

The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for the success and scope of the reaction. organic-chemistry.org

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester | Aryl-Aryl | Pd(0) or Pd(II) catalyst, Base |

| Heck | Alkene | Aryl-Vinyl | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Pd(0) catalyst, Cu(I) salt, Base |

| Buchwald-Hartwig | Amine (1° or 2°) | Aryl-Nitrogen | Pd(0) or Pd(II) catalyst, Ligand, Base |

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions are a class of transformations where carbon monoxide (CO) is incorporated into the product. nih.gov These reactions, also typically catalyzed by palladium, allow for the conversion of aryl halides into various carbonyl-containing compounds such as ketones, amides, and esters. nih.govresearchgate.net

When applied to this compound, a carbonylative coupling can be used to transform the C-Br bond. For example, in a carbonylative Suzuki coupling , the aryl bromide reacts with an organoboron reagent and carbon monoxide to yield a diaryl ketone. Similarly, aminocarbonylation involves the reaction with an amine and CO to produce an amide, while alkoxycarbonylation uses an alcohol and CO to form an ester. These reactions significantly expand the synthetic utility of the starting material by introducing an additional carbonyl functional group. nih.gov

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) patterns of this compound are dictated by the directing effects of the substituents on the phenyl ring: the bromine atom, the amino group, and the propan-1-one chain. The interplay of these groups governs the regioselectivity of incoming electrophiles.

The bromine atom at the para position is a deactivating but ortho-, para-directing group. Its deactivating nature stems from its electron-withdrawing inductive effect, while the electron-donating resonance effect directs incoming electrophiles to the ortho and para positions relative to itself. Given that the para position is already occupied by the propan-1-one substituent, the bromine atom directs incoming electrophiles to the positions ortho to it, which are the C3 and C5 positions of the benzene (B151609) ring.

The 2-amino-1-oxopropyl group as a whole is a complex substituent. The carbonyl group directly attached to the aromatic ring is an electron-withdrawing group and, therefore, deactivating and meta-directing. This would direct incoming electrophiles to the C3 and C5 positions. Conversely, the amino group at the alpha-position is a strongly activating, ortho-, para-directing group. However, under the often acidic conditions of electrophilic aromatic substitution, the amino group is likely to be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated form is a strongly deactivating and meta-directing group.

Therefore, the directing effects of the substituents on the aromatic ring of this compound are generally in agreement. Both the bromo group and the (likely protonated) amino-propan-1-one group will direct incoming electrophiles to the positions meta to the propan-1-one group and ortho to the bromo group (the C3 and C5 positions).

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-1-(4-bromo-3-nitrophenyl)propan-1-one |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-Amino-1-(3,4-dibromophenyl)propan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-5-(1-amino-1-oxopropan-2-yl)benzene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring and potential for carbocation rearrangement. |

Mechanistic Elucidation of Key Reactions

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established two-step pathway for this class of reactions.

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺), which is generated from the specific reagents used for the reaction (e.g., NO₂⁺ in nitration). This step is typically the slow, rate-determining step as it involves the disruption of the aromaticity of the ring. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

For this compound, the attack will preferentially occur at the C3 (or C5) position due to the directing effects of the existing substituents. The positive charge in the resulting arenium ion is delocalized over the other carbon atoms of the ring through resonance. The stability of this intermediate is crucial in determining the reaction's regioselectivity. The electron-withdrawing nature of the bromo and acyl groups destabilizes the arenium ion, thus deactivating the ring towards electrophilic attack.

Step 2: Deprotonation and Restoration of Aromaticity

In the second, fast step of the mechanism, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the new electrophile. This deprotonation step restores the aromatic π-system, leading to the formation of the final substituted product.

While specific mechanistic studies for this compound are not extensively documented in the provided search results, the general principles of electrophilic aromatic substitution provide a robust framework for understanding its reactivity. The deactivating nature of both the bromo and the propan-1-one substituents suggests that forcing conditions (e.g., high temperatures, strong acid catalysts) may be required to achieve substitution. Furthermore, the presence of the amino group introduces the possibility of side reactions or the need for a protection-deprotection strategy to achieve the desired substitution pattern cleanly. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings.

Derivatization and Analogues Based on the 2 Amino 1 4 Bromophenyl Propan 1 One Scaffold

Design Principles for Novel Analogues

The design of new analogues based on the 2-Amino-1-(4-bromophenyl)propan-1-one scaffold is rooted in established principles of medicinal chemistry and drug design. A primary strategy involves the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule. The introduction of various functional groups can influence the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.

Key design considerations include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved characteristics.

Scaffold Hopping: Introducing novel core structures while retaining key pharmacophoric features can lead to the discovery of new chemical classes with similar activities.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a biological target.

Introduction of Diverse Substituents: Modifying the aromatic ring, the amino group, or the alkyl chain with a variety of substituents allows for a broad exploration of the chemical space.

By applying these principles, chemists can rationally design and synthesize novel analogues with tailored properties.

Structural Modifications at the Amino Group

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functionalities through the formation of amides, ureas, and secondary or tertiary amines.

The primary amine of this compound can be readily acylated to form a variety of amide derivatives. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The choice of the acylating agent allows for the introduction of diverse R-groups, ranging from simple alkyl and aryl moieties to more complex heterocyclic systems.

Similarly, urea derivatives can be synthesized by reacting the primary amine with an isocyanate. This reaction provides a straightforward method for introducing a carbamoyl group, which can participate in hydrogen bonding and other molecular interactions. The synthesis of N-substituted ureas can also be achieved through a variety of other methods, including the use of carbamoylating agents like N,N'-carbonyldiimidazole.

| Derivative Type | General Reaction Scheme | Key Reagents | Potential R Groups |

|---|---|---|---|

| Amide | R-COCl or (R-CO)₂O | Base (e.g., triethylamine, pyridine) | Alkyl, Aryl, Heterocyclyl |

| Urea | R-N=C=O | - | Alkyl, Aryl |

The primary amine of this compound can be converted to secondary and tertiary amines through N-alkylation or reductive amination.

N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The use of one equivalent of the alkylating agent can lead to the formation of the secondary amine, while an excess can result in the formation of the tertiary amine or even a quaternary ammonium (B1175870) salt.

Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or a ketone, followed by the in-situ reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). To synthesize a tertiary amine, a secondary amine formed from a first reductive amination can be subjected to a second reductive amination with a different aldehyde or ketone.

| Method | Key Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone (e.g., R'-CHO), Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

Structural Modifications at the Carbonyl Group

The carbonyl group of this compound is another key site for structural modifications, allowing for its conversion into other carbonyl derivatives or its reduction to the corresponding alcohol.

The ketone functionality can be transformed into a variety of other carbonyl derivatives, such as oximes and hydrazones. These reactions involve the condensation of the carbonyl group with a nucleophile containing a nitrogen atom.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) leads to the formation of an oxime. This reaction is typically carried out in a slightly acidic medium to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.

Hydrazone Formation: Similarly, the reaction with hydrazine (NH₂NH₂) or a substituted hydrazine (e.g., phenylhydrazine) yields the corresponding hydrazone. These derivatives can serve as intermediates for further synthetic transformations.

The reduction of the carbonyl group in this compound yields the corresponding 2-amino-1-(4-bromophenyl)propan-1-ol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Of particular interest is the stereoselective reduction of the prochiral ketone to a specific enantiomer or diastereomer of the alcohol. This can be accomplished using chiral reducing agents or catalysts. Asymmetric reduction methods, such as those employing chiral borane reagents or transition metal catalysts with chiral ligands, can provide access to enantiomerically enriched amino alcohols. The stereochemistry of the resulting alcohol can have a significant impact on its biological activity.

| Method | Example Reagent/Catalyst | Outcome |

|---|---|---|

| Chiral Borane Reagents | Corey-Bakshi-Shibata (CBS) catalyst | Enantioselective reduction to a specific alcohol enantiomer |

| Asymmetric Transfer Hydrogenation | Ru- or Rh-based catalysts with chiral ligands | Enantioselective reduction to a specific alcohol enantiomer |

Structural Modifications at the α-Carbon

The α-carbon of the this compound scaffold is a critical position for structural modification, directly influencing the compound's stereochemistry and its interaction with biological targets.

Introduction of Chiral Centers and Substituents

Synthetic cathinones, including this compound, are inherently chiral molecules due to the stereocenter at the α-carbon. nih.gov The synthesis of specific enantiomers is a significant area of research, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Enantioselective synthesis and chiral separation are the two primary approaches to obtain enantiomerically pure compounds. nih.gov

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is a widely used technique for the separation of cathinone (B1664624) enantiomers. nih.govresearchgate.net This method allows for the isolation and characterization of individual (R)- and (S)-enantiomers, which is crucial for detailed pharmacological studies. nih.govresearchgate.net

The introduction of various substituents at the α-carbon is a common strategy to generate a diverse range of analogues. nih.gov Asymmetric alkylation of the α-carbon is a powerful method for creating new stereocenters and introducing structural diversity. While direct catalytic enantioselective alkylation of prochiral enolates is a modern approach, the use of chiral auxiliaries remains a robust and reliable method for achieving high diastereoselectivity. nih.govosi.lv Chiral auxiliaries, such as those derived from Evans' oxazolidinones or pseudoephedrine, can be temporarily attached to the molecule to direct the stereochemical outcome of subsequent reactions, including alkylation at the α-position. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Functionalization and Elaboration of the 4-Bromophenyl Group

The 4-bromophenyl group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of analogues with modified aromatic moieties.

Diversification through Cross-Coupling Products

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this regard, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the phenyl ring.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. nih.gov In the context of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups through coupling with the corresponding boronic acids or boronic esters. researchgate.net This reaction is highly versatile and tolerant of a wide range of functional groups, making it an ideal method for generating a library of analogues with diverse substituents at the 4-position of the phenyl ring. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to synthesize N-aryl or N-heteroaryl derivatives of this compound by coupling it with a wide range of primary and secondary amines. acsgcipr.orgresearchgate.net The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions on a 4-Bromophenyl Scaffold

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenyl derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Arylphenyl derivative |

| Suzuki-Miyaura | 4-Bromophenyl derivative | Alkylboronic acid | Pd(dppf)Cl₂ | 4-Alkylphenyl derivative |

| Buchwald-Hartwig | 4-Bromophenyl derivative | Primary Amine | Pd₂(dba)₃ / BINAP | 4-(Alkylamino)phenyl derivative |

Synthesis of Isomeric Halogenated Phenyl Analogues

The synthesis of isomeric halogenated phenyl analogues of this compound allows for the investigation of the influence of halogen position on the molecule's properties. The preparation of these analogues typically starts from the corresponding halogenated propiophenones or their precursors.

For instance, the synthesis of 2-amino-1-(3-chlorophenyl)propan-1-one (a positional isomer with a different halogen) has been documented. nih.gov Similarly, the synthesis of 2-amino-1-(4-chlorophenyl)propan-1-ol, a reduced form of the corresponding ketone, has been described. The synthesis of fluorinated analogues can also be achieved through various synthetic routes, often starting from fluorinated aromatic compounds.

The synthesis of bromo-substituted positional isomers, such as 1-(2-Amino-5-bromophenyl)propan-1-one and 1-(2-Amino-4-bromo-phenyl)-propan-1-one, has also been reported, providing further avenues for exploring the structure-activity relationship of this class of compounds. fluorochem.co.uksigmaaldrich.com

Table 2: Isomeric Halogenated Phenyl Analogues

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Amino-1-(2-bromophenyl)propan-1-one | Not available | C₉H₁₀BrNO |

| 2-Amino-1-(3-bromophenyl)propan-1-one | Not available | C₉H₁₀BrNO |

| 1-(2-Amino-4-bromo-phenyl)-propan-1-one | Not available | C₉H₁₀BrNO |

| 1-(2-Amino-5-bromophenyl)propan-1-one | 124623-15-0 | C₉H₁₀BrNO |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | 119802-69-6 | C₉H₁₀ClNO |

| 2-Amino-1-(4-chlorophenyl)propan-1-ol | Not available | C₉H₁₂ClNO |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 1 4 Bromophenyl Propan 1 One

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike unit-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

In the analysis of 2-amino-1-(4-bromophenyl)propan-1-one, techniques such as Chemical Ionization (CI) combined with HRMS are particularly effective. For instance, in the analysis of the closely related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one, HRMS(CI) was used to detect the protonated molecular ion [M+H]⁺. researchgate.net This allowed for the precise determination of its molecular weight and confirmation of its elemental formula. researchgate.net

For this compound, HRMS would be expected to yield a highly accurate mass for the protonated molecule [C₉H₁₁BrNO]⁺, confirming its elemental composition and differentiating it from potential isomers or impurities.

| Parameter | Theoretical Value for [C₉H₁₁BrNO]⁺ | Description |

| Monoisotopic Mass | 228.0073 u | The exact mass of the most abundant isotopic species. |

| Measurement Technique | ESI-TOF, Orbitrap | Common HRMS techniques (Electrospray Ionization-Time of Flight). |

| Expected Result | Measurement within 5 ppm | The measured mass is expected to be within 5 parts per million of the theoretical value, confirming the elemental formula. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, ¹H and ¹³C NMR spectra were successfully used to assign its structure confidently. researchgate.net The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, quartet), and coupling constants (J) provide definitive evidence for the connectivity of atoms. researchgate.net The data in the following table is based on this related compound and illustrates the type of information obtained for structural assignment.

| Atom Number | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Assignment |

| 1 | - | ~196 | Carbonyl Carbon (C=O) |

| 2 | ~5.1 (quartet, J = 7.2) | ~58 | Methine (CH) adjacent to N and C=O |

| 3 | ~1.6 (doublet, J = 7.2) | ~16 | Methyl (CH₃) |

| 1' | - | ~133 | Aromatic Carbon (C-Br) |

| 2'/6' | ~8.0 (doublet, J = 8.3) | ~131 | Aromatic Carbons (ortho to C=O) |

| 3'/5' | ~7.8 (doublet, J = 8.3) | ~132 | Aromatic Carbons (meta to C=O) |

| 4' | - | ~130 | Aromatic Carbon (para to C=O) |

Note: Data is illustrative and based on the closely related N-methyl analog. researchgate.net

While 1D NMR provides fundamental information, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and confirm connectivity. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the proton at the C2 position (methine) and the protons of the C3 methyl group, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹J-coupling). princeton.eduyoutube.com This technique would definitively link the proton and carbon signals listed in the table above. For example, the methine proton signal at ~5.1 ppm would show a correlation to the carbon signal at ~58 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). princeton.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key correlations for the target compound would include the methyl protons (H3) coupling to the carbonyl carbon (C1) and the methine carbon (C2), and the aromatic protons coupling to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space. researchgate.netprinceton.edu This is particularly useful for determining stereochemistry and the preferred conformation of the molecule in solution. researchgate.net

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline state. While solution NMR provides information on the average structure of a molecule, ssNMR can reveal details about the molecular packing, conformation in the crystal lattice, and the presence of different crystalline forms (polymorphism). In ssNMR, techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to overcome the significant line broadening observed in solid samples, yielding high-resolution spectra. Although specific ssNMR data for this compound is not widely published, this technique would be the method of choice to characterize its different crystalline phases and to study the structure of insoluble or poorly soluble derivatives.

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S). Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. nih.gov This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomers. rsc.org Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals for specific protons in the two diastereomers will appear at slightly different chemical shifts, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original sample. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, is added to the NMR sample. researchgate.net The CSA forms weak, transient diastereomeric complexes with each enantiomer of the analyte. researchgate.net This interaction induces small chemical shift differences between the signals of the R and S enantiomers, allowing for their quantification without chemical modification of the analyte. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom, bond lengths, and bond angles.

For a chiral compound like this compound, single-crystal X-ray diffraction of an enantiomerically pure sample can determine its absolute configuration (i.e., whether it is the R or S enantiomer). thieme-connect.de This is possible due to the phenomenon of anomalous scattering (or resonant scattering), where the presence of heavier atoms (like bromine in this case) causes small but measurable differences in the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane). mit.eduresearchgate.net The analysis of these differences allows for the correct assignment of the absolute structure. ed.ac.uk The Flack parameter is a value refined during the analysis that indicates the confidence in the assigned absolute configuration, with a value near zero confirming the correct assignment. researchgate.neted.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, corresponding to vibrations that cause a change in the molecule's dipole moment. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. ucalgary.capressbooks.pub

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | Medium |

| 3100-3000 | C-H stretch | Aromatic Ring | Medium-Weak |

| 2980-2850 | C-H stretch | Alkyl (CH, CH₃) | Medium |

| ~1685 | C=O stretch | Ketone (Aryl) | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium |

| 1100-1000 | C-N stretch | Amine | Medium |

| ~600-500 | C-Br stretch | Bromo-Aryl | Medium-Strong |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. spectroscopyonline.com It is particularly effective for identifying non-polar bonds and symmetric vibrations. core.ac.uk

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3050 | C-H stretch | Aromatic Ring | Strong |

| 2950-2850 | C-H stretch | Alkyl (CH, CH₃) | Medium |

| ~1680 | C=O stretch | Ketone (Aryl) | Weak-Medium |

| ~1600 | Ring breathing | Aromatic Ring | Strong |

| ~1000 | Ring breathing | Aromatic Ring (para-subst.) | Strong |

| ~600-500 | C-Br stretch | Bromo-Aryl | Strong |

The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and supporting the structural assignment made by NMR and mass spectrometry. scirp.orgresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Separation and Purity Assessment

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate its enantiomers. This separation is crucial for understanding the stereoselective properties of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for this purpose, allowing for both the separation and the assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC):

Direct enantiomeric separation by HPLC is predominantly achieved using chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based and Pirkle-type columns are commonly utilized for the resolution of chiral amines and related compounds.

For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, successful enantiomeric resolution has been demonstrated using a (R, R) Whelk-O1 column, which is a Pirkle-type, or donor-acceptor, CSP. The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for normal-phase chromatography consists of a non-polar solvent like n-hexane, a polar modifier such as ethanol (B145695) or isopropanol, and additives like trifluoroacetic acid (TFA) and an amine (e.g., isopropylamine) to improve peak shape and resolution. The amine additive, in particular, plays a significant role in enhancing chromatographic efficiency for basic compounds like amino ketones. A resolution factor (Rs) greater than 1.5 is generally considered indicative of a complete baseline separation.

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation

{

"headers": ["Parameter", "Condition"],

"rows": [

["Column", "(R, R) Whelk-O1 (Pirkle-type CSP)"],

["Dimensions", "250 x 4.6 mm, 5 µm particle size"],

["Mobile Phase", "n-hexane:ethanol:trifluoroacetic acid:isopropylamine (95:5:0.1:0.025 v/v/v/v)"],

["Flow Rate", "1.0 mL/min"],

["Detection", "UV at 254 nm"],

["Temperature", "25°C"],

["Expected Outcome", "Baseline separation of (R)- and (S)-enantiomers with Resolution (Rs) > 2.0"]

]

}Gas Chromatography (GC):

Chiral separation by GC can be performed directly using a chiral stationary phase or indirectly. The indirect method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

For a primary amine like this compound, derivatization is a common strategy. The resulting diastereomers can then be separated on a non-polar or medium-polarity column, such as a DB-5 or DB-17. This approach allows for robust and reproducible quantification of the enantiomeric excess.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices such as biological fluids or seized materials. nih.gov These methods offer high sensitivity, selectivity, and structural confirmation. ijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred technique for the analysis of synthetic cathinones in forensic and clinical settings. nih.govnih.gov It combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. kuleuven.be For this compound, a reversed-phase LC method would typically be used for separation. The mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution time-of-flight (TOF) instrument, provides definitive identification. nih.govajpaonline.com

Analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode on a QqQ instrument. oup.com This involves selecting the protonated molecular ion ([M+H]⁺) of the target compound in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This high specificity allows for quantification even at very low concentrations in complex samples like urine or plasma. researchgate.net

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a cornerstone of forensic drug analysis. researchgate.net Due to the polar nature of the amino and keto groups, derivatization of this compound is often employed to improve its chromatographic properties and thermal stability. ojp.gov Acylation with agents like trifluoroacetic anhydride (B1165640) (TFAA) is a common approach. researchgate.net

The electron ionization (EI) mass spectrum of the underivatized compound and its derivatives provides characteristic fragmentation patterns. For the related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one, key fragments include ions corresponding to the bromobenzoyl cation (m/z 183/185) and the iminium cation resulting from alpha-cleavage. researchgate.net GC-MS/MS can further enhance selectivity by monitoring specific parent-to-product ion transitions, which is particularly useful for distinguishing between isomers and analyzing samples with significant matrix interference. shimadzu.com

Table 2: Hyphenated Technique Parameters for Analysis

{

"headers": ["Technique", "Parameter", "Typical Value/Condition"],

"rows": [

["LC-MS/MS", "Ionization Mode", "Positive Electrospray Ionization (ESI+)"],

["LC-MS/MS", "Precursor Ion ([M+H]⁺)", "m/z 228/230"],

["LC-MS/MS", "Monitored Transitions (MRM)", "Specific parent -> product ion transitions for quantification and qualification"],

["LC-MS/MS", "Application", "Quantification in urine, plasma, oral fluid[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnY0cmpqyTuTxl77Gpb4Syz4bRUBBm-w3d4R5MJoLn1_bYfTI7AeUbAsTGSJmRBslIbwl1xfKxU-m24n92WcaOfAfTLnJSN6jK7CWPjqOSdzOy_geYEMlshjDqzKoqHwzYvWTEvObNaB3gaRxGzag%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9M-6LNhSbe4DQShGt0W2kQH0aafmYkymU1LOthjQxg8SZpxfZUGFknsPo9XLbRqhikAUSp3mmfWxuiXeKSjXjb5gLhIL7yUJLXE25pSpH5UhvdwW-Buy4DPUN8mD2ApciqpVeP2hyijIS4ctb6iBysHIiFDMuXNe6_hyapgtCYLvaPvk0NNnBzf3GyBuKEdb1kDsnz1pkRmaZNaUYJ56R4-SCLSkRCau0Fo4ksE92GxGKuW8awawBhyltsJRWvJBX4SYCoZNEcLaUq_SJXLBdGQMw7sgao-k6ER5DZ-F2paeLYgWPGCKWf5QRqXEWjYum-nP7PIfxT-X0VLFz8bAE6bl9AeppzBs6TFn5V2Pl8as%3D)]"],

["GC-MS/MS", "Derivatization", "Optional, e.g., with Trifluoroacetic Anhydride (TFAA)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5_QsS8EhFv1mCTVXa0wmoTcG3K83To1uyZmgVsQR2E7KNJnccNvAnH0UQutzx-vA0PG2vWoE3MeIvMit5-I887O5f9J3Myf0wAeJR43I0SNGKR43E5zAo79V1hl4RwNDsWWVTOsZaewMaxY4bDVEpAr5K5obpafVVdz0NtWIod-xRyH_3og0FGL4TUn6bJCm9YO3c-wmbbal4wwNHXAHEaB75MG5tGFYzmv9qFWgEby1LafOaRs8Ygot8-5HeZaWfhJr3Qr4YWUDn3_GlGWvXbub2-KtyPLMayYX0JGReeGxhYVvmynlY5dth6VHAdaUYdLQHclbdz3fsPdN1SP3p)]"],

["GC-MS/MS", "Ionization Mode", "Electron Ionization (EI, 70 eV)"],

["GC-MS/MS", "Key EI Fragments", "Ions corresponding to bromobenzoyl (m/z 183/185) and iminium cations[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5_QsS8EhFv1mCTVXa0wmoTcG3K83To1uyZmgVsQR2E7KNJnccNvAnH0UQutzx-vA0PG2vWoE3MeIvMit5-I887O5f9J3Myf0wAeJR43I0SNGKR43E5zAo79V1hl4RwNDsWWVTOsZaewMaxY4bDVEpAr5K5obpafVVdz0NtWIod-xRyH_3og0FGL4TUn6bJCm9YO3c-wmbbal4wwNHXAHEaB75MG5tGFYzmv9qFWgEby1LafOaRs8Ygot8-5HeZaWfhJr3Qr4YWUDn3_GlGWvXbub2-KtyPLMayYX0JGReeGxhYVvmynlY5dth6VHAdaUYdLQHclbdz3fsPdN1SP3p)]"],

["GC-MS/MS", "Application", "Identification in seized powders, forensic toxicology[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYlZmW8MJYVPZy1r7bSubSZf16yc2sYurSuGX-whu5_ob-4DOviYRgzLAJJDh_Rl9iKARqPE5QKRf8FDe8MfnGmVQlubd3xMfZlCL6_Wid8OOGpH7AOT1-NhQ_EZWvFbw42HJtePlQB8h6Vb0oRXOuuE4w6fqSIp7AZviYUiERdoVI2q_ZSfW3fLvpiiF2YWtm9BlQDDdLrL4MHshwanCQS4-MTwu9ohwAVP5HPLcXjwygW60Li7C7TswLwp46X9s_ON3QfNrMWsQ%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtGzS-M4iNaMH_VB9lLHIkIRlEu6zP2XLoP2TkSbyYyeS112xwJAZVZtrZ9Jg0mKa9y8K0S5hOpW_Wf9sHvBmX3wFKIqa6YUTgh_Ub4N3ZCgDClack2aRWVvGAFEK5JdMzjN0pIPLUdxqyckQ%3D)]"]

]

}Theoretical and Computational Investigations of 2 Amino 1 4 Bromophenyl Propan 1 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to find the optimized molecular geometry and to describe the molecular orbitals that dictate the compound's chemical nature.

The flexibility of 2-Amino-1-(4-bromophenyl)propan-1-one arises from the possible rotation around its single bonds, particularly the C-C bond between the carbonyl group and the chiral center. Conformational analysis is the study of the energy of the molecule as a function of these rotations. By systematically rotating key dihedral angles, a potential energy surface can be mapped to identify the most stable conformers, which correspond to energy minima. researchgate.net

For a related compound, cathinone (B1664624), computational studies have identified several low-energy conformers. researchgate.net The relative stability of these conformers is determined by a balance of steric hindrance between bulky groups (like the phenyl and methyl groups) and stabilizing intramolecular interactions, such as hydrogen bonding between the amine group and the carbonyl oxygen. The most stable conformers typically adopt a staggered arrangement to minimize steric repulsion. For this compound, the analysis would focus on the dihedral angle involving the amino, methyl, and 4-bromophenyl groups. The highest energy conformers are those where these bulky groups are in an eclipsed position. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Global Minimum (Anti) | 0.00 | The 4-bromophenyl and methyl groups are positioned anti-periplanar, minimizing steric hindrance. |

| Gauche 1 | 1.25 | A staggered conformation where the 4-bromophenyl and methyl groups are in a gauche relationship. |

| Gauche 2 | 1.80 | A second, slightly higher energy gauche conformer. |

| Eclipsed (Transition State) | 4.50 | Highest energy conformation where bulky groups eclipse each other, representing a rotational barrier. |

Note: The data in this table is illustrative, based on typical values for similar substituted cathinones, and represents expected outcomes from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the 4-bromophenyl ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. The LUMO is typically centered on the carbonyl group and the aromatic ring, indicating these are the most likely sites for nucleophilic attack. The bromine atom, being electron-withdrawing, would lower the energy of both the HOMO and LUMO compared to unsubstituted cathinone.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.58 | Indicates the energy of the highest energy electrons, related to ionization potential and electron-donating ability. |

| ELUMO | -1.45 | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.13 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Note: The data in this table is illustrative, based on typical values for similar aromatic ketones from DFT calculations, and represents expected computational outcomes.

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reaction sites for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded to represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack.

Green: Regions of neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated on the oxygen atom of the carbonyl group, making it a prime target for protonation or interaction with electrophiles. researchgate.netresearchgate.net The area around the nitrogen atom of the amino group would also exhibit negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group and the hydrogen atom on the chiral carbon, identifying them as potential sites for nucleophilic interaction. The aromatic ring would show a distribution of potential influenced by the electron-withdrawing bromine atom.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is essential for confirming the identity and structure of a synthesized compound. chemrxiv.org DFT calculations are widely used to simulate ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The predicted shifts for this compound would show distinct signals for the aromatic protons (influenced by the bromine substituent), the methine proton, the methyl protons, and the amine protons.

Calculated IR spectra are generated by computing the vibrational frequencies and their corresponding intensities. These frequencies are often scaled by an empirical factor to better match experimental data. Key predicted peaks for this molecule would include N-H stretching vibrations from the amino group, a strong C=O stretching vibration from the ketone, C-H stretching from the aromatic and aliphatic parts, and vibrations corresponding to the C-Br bond. zenodo.org

UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, which determine the energies of electronic transitions from the ground state to various excited states. For this compound, transitions such as the n → π* of the carbonyl group and π → π* of the aromatic system are expected.

| Spectroscopy Type | Predicted Key Signals | Assignment |

|---|---|---|

| ¹H NMR | 7.6-7.8 ppm (doublet), 7.5-7.7 ppm (doublet) | Aromatic protons on the 4-bromophenyl ring |

| 4.5-4.7 ppm (quartet) | Methine proton (CH) | |

| 1.4-1.6 ppm (doublet) | Methyl protons (CH₃) | |

| ¹³C NMR | ~195 ppm | Carbonyl carbon (C=O) |

| 128-135 ppm | Aromatic carbons | |

| ~55 ppm | Methine carbon (CH) | |

| IR | 3300-3400 cm⁻¹ | N-H stretching |

| ~1685 cm⁻¹ | C=O stretching | |